4-(Di(1H-indol-3-yl)methyl)phenol

Descripción general

Descripción

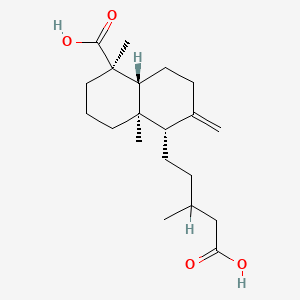

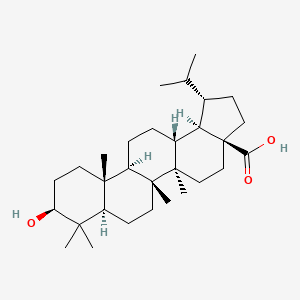

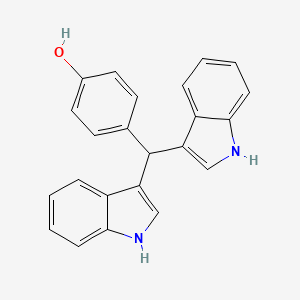

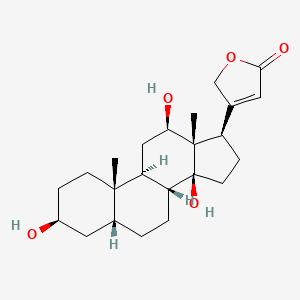

4-(Di(1H-indol-3-yl)methyl)phenol, also known as DIM-C-pPhOH or C-DIM8, is a chemical compound with the molecular formula C23H18N2O . It has a molecular weight of 338.4 g/mol . The compound appears as a white to light orange to yellow powder or crystal .

Molecular Structure Analysis

The molecular structure of 4-(Di(1H-indol-3-yl)methyl)phenol consists of two indole rings attached to a phenol group via a methylene bridge . The IUPAC name for this compound is 4-[bis (1 H -indol-3-yl)methyl]phenol .Physical And Chemical Properties Analysis

4-(Di(1H-indol-3-yl)methyl)phenol has a molecular weight of 338.4 g/mol and a topological polar surface area of 51.8 Ų . It has three hydrogen bond donors and one hydrogen bond acceptor . The compound is solid at 20°C and should be stored under inert gas at -20°C . It is sensitive to air and heat .Aplicaciones Científicas De Investigación

Inhibition of Breast Cancer

DIM-C-pPhOH acts as an antagonist of the nuclear receptor 4A1 (NR4A1), which is overexpressed in mammary tumors . It inhibits NR4A1-regulated pro-oncogenic pathways/genes in breast and other cancer cells . It also inhibits TGF-β induced cell migration of breast cancer cell lines .

Treatment of Gastrointestinal Cancer

Studies have shown that DIM-C-pPhOH is effective in the attenuation of gastrointestinal cancers . It acts upon several cellular and molecular processes in gastrointestinal cancer cells, including apoptosis, autophagy, invasion, cell cycle regulation, metastasis, angiogenesis, and endoplasmic reticulum (ER) stress .

Antifouling Compound

DIM-C-pPhOH has shown moderate to strong inhibitory effects against larval settlement of marine organisms like the barnacle Balanus (= Amphibalanus) amphitrite and the bryozoan Bugula neritina . It can be considered as a promising candidate for environmentally friendly antifouling compounds .

Treatment of Pancreatic Cancer

DIM-C-pPhOH promotes reactive oxygen species (ROS) and ER stress in pancreatic cancer cell lines . This leads to proapoptotic pathways, which can help in the treatment of pancreatic cancer .

Inhibition of Non-Small-Cell Lung Cancer

DIM-C-pPhOH mimics the effect of NR4A1 knockdown in non-small-cell lung cancer A549 and H460 cells, inhibiting cell growth and inducing apoptosis . This is accompanied by decreased expression of survivin and inhibition of mTORC1 signaling .

Inhibition of Integrin-Dependent Cell Migration

DIM-C-pPhOH inhibits the expression of β1- and β3-integrin and blocks integrin-dependent cell migration . This property can be useful in the treatment of various cancers where cell migration plays a crucial role .

Decrease in Expression of Histone Methyltransferase G9A

DIM-C-pPhOH decreases the expression of the histone methyltransferase G9A (EHMT2) in a variety of cancer cell lines . This can have implications in the treatment of cancers where G9A plays a role .

Inhibition of Tubulin Polymerization

Although not directly related to DIM-C-pPhOH, indole derivatives have been shown to inhibit polymerization of tubulin . Given that DIM-C-pPhOH is an indole derivative, it might also have potential in this area .

Mecanismo De Acción

Target of Action

The primary target of DIM-C-pPhOH is the Nuclear Receptor 4A1 (NR4A1) . NR4A1, also known as Nur77, is a member of the nuclear receptor superfamily of transcription factors . It is highly expressed in multiple tumor types and plays a crucial role in promoting growth, angiogenesis, and survival activity in most cancers .

Mode of Action

DIM-C-pPhOH acts as an antagonist to NR4A1 . It inhibits the activation of NR4A1, thereby disrupting the normal functioning of this receptor . This interaction with its target leads to significant changes in cellular processes, particularly in cancer cells .

Biochemical Pathways

DIM-C-pPhOH affects several biochemical pathways. It inhibits cancer cell growth and mTOR signaling, a key pathway involved in cell growth and proliferation . Additionally, it induces apoptosis and cellular stress . These effects disrupt the normal functioning of cancer cells and can lead to their death .

Pharmacokinetics

It is known that dim-c-pphoh reduces cell proliferation, with ic50 values of 136 μM and 130 μM for ACHN cells and 786-O cells, respectively . This suggests that the compound has a significant impact on bioavailability in these cell types.

Result of Action

The result of DIM-C-pPhOH’s action is a significant reduction in cancer cell growth and an increase in apoptosis . It also induces cellular stress, which can further contribute to the death of cancer cells . These effects are particularly notable in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells .

Action Environment

It is known that the compound’s efficacy can be influenced by the cellular environment, particularly in the context of cancer cells

Propiedades

IUPAC Name |

4-[bis(1H-indol-3-yl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O/c26-16-11-9-15(10-12-16)23(19-13-24-21-7-3-1-5-17(19)21)20-14-25-22-8-4-2-6-18(20)22/h1-14,23-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPDFNWJBQMXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Di(1H-indol-3-yl)methyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)